molecular formula C20H22ClN3O2 B2780092 2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide CAS No. 1787914-37-7

2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide

Cat. No.: B2780092
CAS No.: 1787914-37-7
M. Wt: 371.87
InChI Key: RILNOKNRUCMNPJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is a complex organic compound that features a pyrrolopyridine moiety linked to a chlorophenoxy group via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide typically involves multiple steps:

    Formation of the Pyrrolopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an amine.

    Attachment of the Propyl Chain: The pyrrolopyridine core is then reacted with a propyl halide under basic conditions to introduce the propyl chain.

    Coupling with Chlorophenoxy Group: The final step involves coupling the propyl-substituted pyrrolopyridine with 4-chlorophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Optimization of Reaction Conditions: Fine-tuning temperature, pressure, and solvent conditions to improve efficiency.

    Purification Techniques: Utilizing advanced purification methods such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-fluorophenoxy)-2-methylpropanamide
  • N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(4-bromophenoxy)-2-methylpropanamide

Uniqueness

2-(4-chlorophenoxy)-2-methyl-N-(3-{1H-pyrrolo[2,3-b]pyridin-1-yl}propyl)propanamide is unique due to the presence of the chlorophenoxy group, which can impart distinct chemical and biological properties compared to its fluorinated or brominated analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-20(2,26-17-8-6-16(21)7-9-17)19(25)23-12-4-13-24-14-10-15-5-3-11-22-18(15)24/h3,5-11,14H,4,12-13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RILNOKNRUCMNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NCCCN1C=CC2=C1N=CC=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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